Cas no 73718-01-1 (Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester)

Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester is a specialized ester compound featuring a butanoic acid backbone substituted with a 3-formylphenoxy group at the 4-position and an ethyl ester moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of fragrances, pharmaceuticals, and fine chemicals. The presence of both formyl and ester functional groups allows for versatile chemical transformations, including condensation, reduction, or further esterification. Its well-defined molecular architecture ensures consistent performance in synthetic applications, while its moderate stability under standard conditions facilitates handling and storage. The compound's purity and structural specificity make it suitable for precision research and industrial processes.
Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester structure
73718-01-1 structure
Product Name:Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester
CAS No:73718-01-1
MF:C13H16O4
MW:236.263744354248
MDL:MFCD18375400
CID:1762150
PubChem ID:10466631
Update Time:2025-10-31

Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester
    • ethyl 4-(3-formylphenoxy)butanoate
    • DTXSID90440395
    • CS-0011529
    • E80872
    • AS-82267
    • 4-(3-formylphenoxy)butanoic acid, ethyl ester
    • DQKZXCOPRAANIJ-UHFFFAOYSA-N
    • 73718-01-1
    • 3-[3-(Ethoxycarbonyl)propyloxy]benzaldehyde
    • starbld0009764
    • SCHEMBL4253341
    • DA-20098
    • 4-(3-formylphenoxy)butyric acid, ethyl ester
    • MDL: MFCD18375400
    • Inchi: 1S/C13H16O4/c1-2-16-13(15)7-4-8-17-12-6-3-5-11(9-12)10-14/h3,5-6,9-10H,2,4,7-8H2,1H3
    • InChI Key: DQKZXCOPRAANIJ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=O)C=1)CCCC(=O)OCC

Computed Properties

  • Exact Mass: 236.10485899g/mol
  • Monoisotopic Mass: 236.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 373.5±22.0 °C at 760 mmHg
  • Flash Point: 165.4±22.4 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:73718-01-1)Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester
Order Number:A1172796
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:24
Price ($):961.0
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Additional information on Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester

Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester (CAS No. 73718-01-1): A Comprehensive Overview

Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester, identified by its CAS number 73718-01-1, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of esters and phenolic derivatives, making it a subject of considerable interest due to its potential applications in various biochemical pathways and drug development processes.

The molecular structure of Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester consists of a butanoic acid backbone modified with a phenoxy group at the fourth position and an ethyl ester moiety. This unique arrangement imparts distinct chemical properties that make it valuable in synthetic chemistry and as an intermediate in the production of more complex molecules.

In recent years, there has been growing interest in the pharmacological properties of compounds that incorporate phenolic and formyl groups. The presence of these functional groups in Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester suggests potential interactions with biological targets such as enzymes and receptors. These interactions are crucial for developing novel therapeutic agents that can modulate various physiological processes.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex organic molecules. The formyl group, in particular, serves as a versatile handle for further functionalization through reactions such as condensation, oxidation, or reduction. This flexibility makes Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester an indispensable tool in synthetic organic chemistry.

Recent studies have explored the use of this compound in the development of antimicrobial agents. The phenolic moiety is known to exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes. When combined with the butanoic acid backbone and the ethyl ester group, the compound demonstrates enhanced efficacy against a range of pathogens. This has opened up new avenues for research in infectious disease treatment.

The ethyl ester group also contributes to the overall reactivity of Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester. Ester groups are commonly used in medicinal chemistry due to their stability and ease of modification. They can be hydrolyzed back to carboxylic acids or converted into other functional groups depending on the desired outcome. This adaptability makes it a valuable intermediate in multi-step syntheses.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique combination of functional groups allows for the creation of polymers and coatings with tailored properties. For instance, polymers derived from Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester may exhibit enhanced durability or biodegradability, making them suitable for various industrial applications.

The synthesis of Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester involves several key steps that highlight its complexity and the expertise required to produce it on an industrial scale. The process typically begins with the reaction of 4-hydroxybenzaldehyde with butanoic acid under acidic conditions to form the corresponding phenol derivative. This intermediate is then esterified using ethanol to yield the final product.

Catalysis plays a crucial role in optimizing the synthesis of this compound. Transition metal catalysts such as palladium or copper have been employed to enhance reaction rates and yields. These catalysts facilitate key transformations such as cross-coupling reactions and esterifications, making them indispensable in modern synthetic chemistry.

The environmental impact of producing and using Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and biocatalytic methods are among the strategies being explored to achieve these goals.

In conclusion, Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester (CAS No. 73718-01-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique molecular structure and functional groups make it a valuable intermediate for synthesizing complex molecules with diverse applications. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is likely to grow.

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Amadis Chemical Company Limited
(CAS:73718-01-1)Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester
A1172796
Purity:99%
Quantity:1g
Price ($):961.0
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